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molecular formula C9H11N3O2 B8476175 2-Hydroxymethyl-5-methoxy-3-methylimidazo[5,4-b]pyridine

2-Hydroxymethyl-5-methoxy-3-methylimidazo[5,4-b]pyridine

Cat. No. B8476175
M. Wt: 193.20 g/mol
InChI Key: KSSVHWUYSUSDBD-UHFFFAOYSA-N
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Patent
US05624935

Procedure details

A solution of 2.20 g of 3-amino-6-methoxy-2-methylaminopyridine (prepared as described in Preparation 68) and 3.30 g of glycolic acid in 40 ml of toluene was heated under reflux for 4 hours. At the end of this time, the reaction mixture was poured into water, after which it was extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, after which the solvent was removed by distillation under reduced pressure. The residue was purified by column chromatography through silica gel, using a 30:1 by volume mixture of ethyl acetate and methanol as the eluent, to give 620 mg of the title compound, melting at 138°-140° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([NH:10][CH3:11])=[N:4][C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.C(O)(=O)[CH2:13][OH:14].O.[C:18]1(C)C=CC=CC=1>>[OH:14][CH2:13][C:11]1[N:10]([CH3:18])[C:3]2=[N:4][C:5]([O:8][CH3:9])=[CH:6][CH:7]=[C:2]2[N:1]=1

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
NC=1C(=NC(=CC1)OC)NC
Name
Quantity
3.3 g
Type
reactant
Smiles
C(CO)(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
after which it was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with an aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
after which the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography through silica gel
ADDITION
Type
ADDITION
Details
by volume mixture of ethyl acetate and methanol as the eluent

Outcomes

Product
Name
Type
product
Smiles
OCC1=NC=2C(=NC(=CC2)OC)N1C
Measurements
Type Value Analysis
AMOUNT: MASS 620 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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